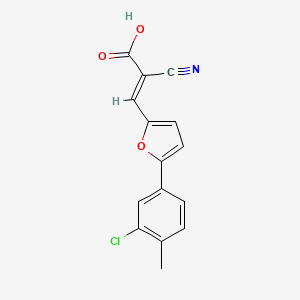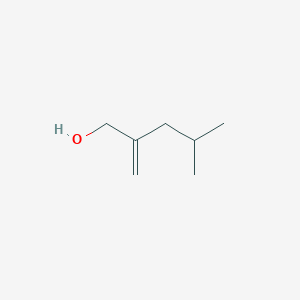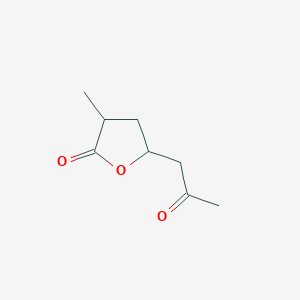
3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one is an organic compound with the molecular formula C8H12O3. It belongs to the class of dihydrofurans, which are known for their diverse chemical properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one typically involves the reaction of 3-methyl-2-buten-1-ol with an appropriate oxidizing agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-5-(2-hydroxypropyl)dihydrofuran-2(3h)-one
- 3-Methyl-5-(2-oxobutyl)dihydrofuran-2(3h)-one
- 3-Methyl-5-(2-oxopentyl)dihydrofuran-2(3h)-one
Uniqueness
3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
90482-36-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-methyl-5-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-5-3-7(4-6(2)9)11-8(5)10/h5,7H,3-4H2,1-2H3 |
Clave InChI |
XDZZBQYRCAUXGG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC1=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


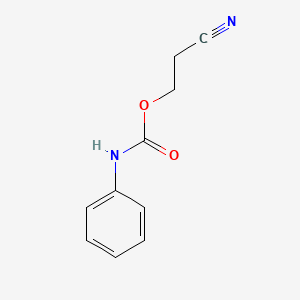

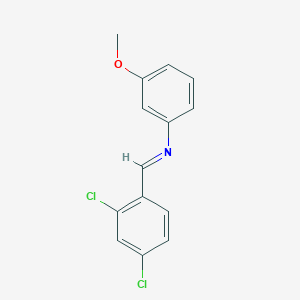

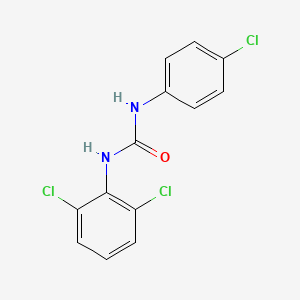
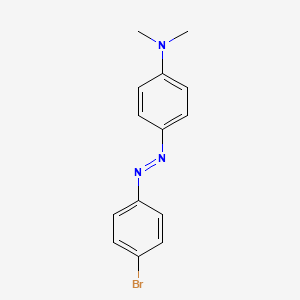
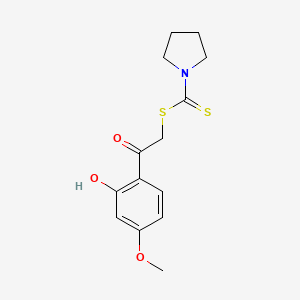
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)


